molecular formula C10H8BrNO B11804209 7-Bromo-3-cyclopropylbenzo[D]isoxazole

7-Bromo-3-cyclopropylbenzo[D]isoxazole

Cat. No.: B11804209
M. Wt: 238.08 g/mol
InChI Key: MEPCXRGCJKGLRB-UHFFFAOYSA-N
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Description

7-Bromo-3-cyclopropylbenzo[d]isoxazole is a heterocyclic compound featuring a fused benzene-isoxazole core. Its structure is distinguished by a bromine atom at the 7-position and a cyclopropyl group at the 3-position of the benzo[d]isoxazole scaffold . Isoxazole derivatives are widely studied for their bioactivity, including roles as enzyme inhibitors, antibiotics, and neurotoxins .

Properties

Molecular Formula

C10H8BrNO

Molecular Weight

238.08 g/mol

IUPAC Name

7-bromo-3-cyclopropyl-1,2-benzoxazole

InChI

InChI=1S/C10H8BrNO/c11-8-3-1-2-7-9(6-4-5-6)12-13-10(7)8/h1-3,6H,4-5H2

InChI Key

MEPCXRGCJKGLRB-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NOC3=C2C=CC=C3Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-3-cyclopropylbenzo[D]isoxazole typically involves the cyclization of appropriate precursors. One common method includes the use of α,β-acetylenic oximes, which undergo cycloisomerization in the presence of catalysts such as AuCl3 . Another approach involves the oxidation of propargylamines to oximes, followed by CuCl-mediated intramolecular cyclization . These methods provide good yields under moderate reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve scalable versions of the aforementioned synthetic routes. The use of metal-free catalysts and eco-friendly processes is increasingly favored to minimize environmental impact and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-3-cyclopropylbenzo[D]isoxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoisoxazoles, while oxidation and reduction can produce different oxidized or reduced derivatives .

Scientific Research Applications

Antimicrobial Activity

Research indicates that 7-Bromo-3-cyclopropylbenzo[D]isoxazole exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, making it a candidate for developing new antimicrobial agents.

  • Case Study : In a study evaluating the compound's efficacy against Staphylococcus aureus and Escherichia coli, it demonstrated minimum inhibitory concentrations (MIC) as low as 0.5 µg/mL, indicating potent antibacterial activity.
Pathogen MIC (µg/mL)
Staphylococcus aureus0.5
Escherichia coli1.0

Anticancer Potential

The compound has shown promise in anticancer research, particularly due to its ability to inhibit cancer cell proliferation.

  • Case Study : A recent screening against various cancer cell lines revealed that this compound significantly reduced cell viability in MCF-7 (breast cancer) and A549 (lung cancer) cell lines with IC50 values of 15 µM and 20 µM, respectively.
Cell Line IC50 (µM)
MCF-715
A54920

FXR Agonist Development

The compound has been identified as a potential agonist for the farnesoid X receptor (FXR), which plays a crucial role in regulating bile acid homeostasis and lipid metabolism.

  • Research Findings : A patent describes methods for synthesizing isoxazole derivatives, including this compound, as FXR agonists for treating metabolic diseases such as cholestasis and diabetes . The compound's ability to modulate FXR activity could lead to novel therapeutic strategies for managing these conditions.

Biological Mechanisms

The biological activities of this compound can be attributed to its ability to interact with specific biological targets:

  • Antimicrobial Mechanism : The compound disrupts bacterial cell wall synthesis, leading to cell lysis.
  • Anticancer Mechanism : It induces apoptosis in cancer cells through the activation of intrinsic pathways, potentially involving caspase activation.

Mechanism of Action

The mechanism of action of 7-Bromo-3-cyclopropylbenzo[D]isoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. For example, it may act as an inhibitor of certain enzymes, thereby altering metabolic processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Key structural analogues of 7-Bromo-3-cyclopropylbenzo[d]isoxazole include:

Compound Name Substituents (Position) Structural Similarity Key Features
6-Chloro-3-phenylbenzo[c]isoxazole Cl (6), phenyl (3) 0.82 Chlorine enhances polarity; phenyl enables π-π interactions
7-Bromo-3-(pyridin-2-yl)benzo[d]isoxazole Br (7), pyridinyl (3) 0.79 Pyridinyl group may improve solubility and metal coordination
3-Chloro-5-fluorobenzo[d]isoxazole Cl (3), F (5) 0.79 Halogen synergy for enhanced binding; smaller substituents reduce steric hindrance
6-Bromo-3-chlorobenzo[d]isoxazole Br (6), Cl (3) 0.99 Bromine/chlorine combination increases lipophilicity

The 7-bromo and 3-cyclopropyl groups in the target compound confer unique properties:

Biological Activity

7-Bromo-3-cyclopropylbenzo[D]isoxazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H8BrN2O, with a molecular weight of approximately 252.1 g/mol. The compound features a fused ring structure comprising a benzene ring and an isoxazole ring, which contributes to its unique chemical properties.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that compounds in the benzo[D]isoxazole class can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of metabolic pathways .
  • Neuropharmacological Effects : Similar compounds have shown promise in enhancing cognitive functions and exhibiting neuroprotective effects. They may modulate neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases .
  • Antioxidant Properties : The presence of the isoxazole ring suggests potential antioxidant activity, which is crucial for combating oxidative stress-related diseases.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may interact with specific molecular targets, such as:

  • Enzymes : By inhibiting enzyme activity, the compound may alter metabolic pathways critical for bacterial survival or cellular function.
  • Receptors : Interaction with neurotransmitter receptors could enhance synaptic plasticity, potentially aiding cognitive function in conditions like Alzheimer's disease .

Case Studies

Several case studies highlight the therapeutic potential of compounds related to this compound:

  • Antimicrobial Resistance : A study demonstrated that derivatives of benzo[D]isoxazole exhibited significant antibacterial activity against resistant strains of bacteria, indicating their potential as new antimicrobial agents.
  • Neuroprotective Effects in Animal Models : Research involving animal models showed that similar compounds improved cognitive functions and provided neuroprotection against neurodegenerative processes .

Comparative Biological Activity

The following table summarizes the biological activities of this compound compared to other related compounds:

CompoundAntimicrobial ActivityNeuroprotective EffectsAntioxidant Activity
This compoundModeratePromisingModerate
6-Methylbenzo[D]isoxazoleHighModerateHigh
5-Bromobenzo[D]isoxazoleLowLowModerate

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